ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3-nitrophenyl group at the 7-position and an ethyl ester moiety at the 3-position of the heterocyclic core. The nitro group at the 7-position is an electron-withdrawing substituent, which may enhance interactions within the ATP-binding pocket of kinases, while the ester group at the 3-position contributes to solubility and synthetic versatility .
Properties
IUPAC Name |
ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-2-23-15(20)12-9-17-18-13(6-7-16-14(12)18)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUONVENNSWEYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-nitroaniline with ethyl acetoacetate followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Amides, substituted pyrazolopyrimidines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. These compounds have demonstrated significant activity against various cancer cell lines, with mechanisms involving inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA). For instance, a study reported that certain derivatives exhibited a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating their broad-spectrum anticancer activity .
Kinase Inhibition
The compound has also been investigated for its role as an inhibitor of adaptor-associated kinase 1 (AAK1) . AAK1 is involved in clathrin-mediated endocytosis, a critical process for cellular signaling and receptor recycling. Inhibition of AAK1 can potentially disrupt cancer cell proliferation and survival pathways, making this compound a candidate for further development in targeted cancer therapies .
Case Studies and Research Findings
- Synthesis and Characterization :
- In Vitro Studies :
-
Fluorescent Properties :
- The modification of the pyrazolo[1,5-a]pyrimidine core has led to the development of fluorescent probes for biological imaging applications. These probes are useful in studying cellular processes due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), enhancing their brightness and stability in biological environments .
Mechanism of Action
The mechanism by which ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often engaging in redox reactions that affect cellular processes. The pyrazolo[1,5-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Comparison of 7-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxylates
*Calculated molecular weight. †Estimated based on structural analogs.
- Electronic Effects : The 3-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to 7-m-tolyl (electron-donating) or 7-trifluoromethylphenyl (moderately electron-withdrawing). This may improve binding affinity in kinase active sites .
- Synthetic Feasibility : Derivatives with trifluoromethyl or methyl groups at the 7-position (e.g., compounds 9 and 10 in ) are synthesized in high yields (73–78%), suggesting that nitro-substituted analogs may require optimized conditions due to steric or electronic challenges .
Modifications at the 3-Position: Ester vs. Amide
Table 2: Comparison of 3-Position Derivatives
‡Ester groups are prone to hydrolysis in vivo, whereas amides exhibit superior microsomal stability .
- Metabolic Stability : SAR studies () demonstrate that replacing the ethyl ester with amides (e.g., compound 7a in ) improves metabolic stability by reducing susceptibility to esterase-mediated hydrolysis.
- Activity Trade-offs : While amides enhance stability, they may reduce solubility, necessitating structural optimizations like water-solubilizing groups .
Dual Substitutions at 5- and 7-Positions
Table 3: Compounds with Dual Substituents
- Synergistic Effects : Dual substitutions (e.g., 5-aryl and 7-CF₃) balance electronic and steric effects. For example, the 3-methoxyphenyl group at the 5-position () may improve solubility, while the 7-CF₃ group enhances target engagement .
Biological Activity
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophiles under acidic conditions, yielding derivatives with diverse substituents at the 7-position that can influence biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are crucial in cancer cell proliferation. In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibited significant antiproliferative effects against various cancer cell lines.
Key Findings:
- IC50 Values : The compound showed an IC50 of approximately 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating potent inhibitory activity comparable to established inhibitors like ribociclib and larotrectinib .
- Growth Inhibition : A mean growth inhibition (GI%) of around 43.9% was observed across multiple cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated notable antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, showing promising results.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus .
- Biofilm Inhibition : It also inhibited biofilm formation, a critical factor in bacterial resistance .
The biological activity of this compound is attributed to its ability to bind to specific targets within cancer and bacterial cells. Molecular docking studies suggest that the compound interacts effectively with the active sites of CDK2 and TRKA, mimicking known inhibitors .
In Vitro Studies
A series of in vitro studies have characterized the biological activity of this compound:
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | IC50 = 0.09 µM (CDK2), GI% = 43.9% across cancer cell lines |
| Study 2 | Antimicrobial | MIC = 0.22 µg/mL against Staphylococcus aureus |
| Study 3 | Biofilm Formation | Significant reduction in biofilm formation observed |
Cell Cycle Analysis
Further investigations into the compound's effects on the cell cycle revealed that treatment with this compound led to significant G0–G1 phase arrest in cancer cells, indicating its potential role in inducing apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
